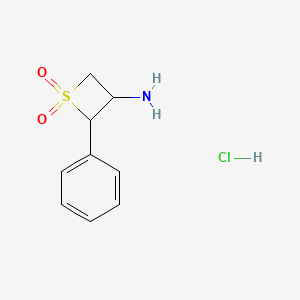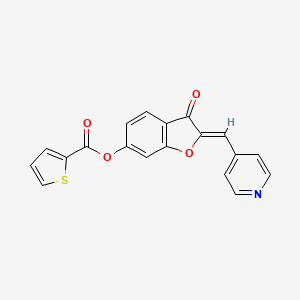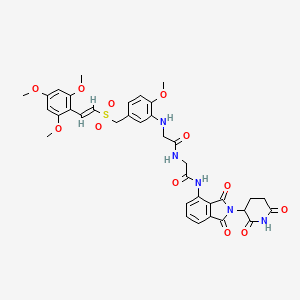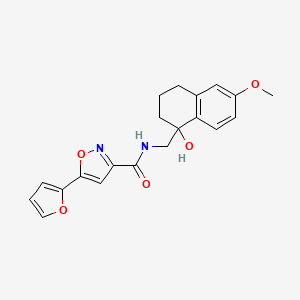![molecular formula C10H12Cl3N B2997672 [1-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride CAS No. 1552088-18-2](/img/structure/B2997672.png)
[1-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is known for its unique structure, which includes a cyclopropyl group attached to a methanamine moiety, and two chlorine atoms on the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride typically involves the reaction of 2,4-dichlorophenylcyclopropane with methanamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic substitution reactions due to the presence of chlorine atoms on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the effects of cyclopropyl-containing compounds on cellular processes and enzyme activities.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in chemical synthesis .
Mécanisme D'action
The mechanism of action of [1-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide: This compound shares the 2,4-dichlorophenyl group but differs in its overall structure and functional groups.
2,4-Dichlorophenylcyclopropane: A precursor in the synthesis of [1-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride.
Uniqueness: The unique combination of a cyclopropyl group and a methanamine moiety, along with the presence of chlorine atoms, gives this compound distinct chemical and biological properties that are not commonly found in other similar compounds .
Propriétés
IUPAC Name |
[1-(2,4-dichlorophenyl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10;/h1-2,5H,3-4,6,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSPXWKEUCRJAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C=C(C=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2997589.png)


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2997594.png)
![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2997595.png)

![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-fluoro-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2997599.png)
![(4-ethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2997601.png)

![2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide](/img/structure/B2997605.png)

![ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2997608.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2997611.png)

